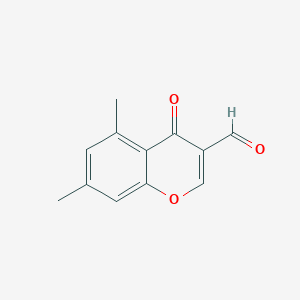

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

描述

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is an organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its chromene core structure, which is a fused ring system containing both benzene and pyran rings. The presence of the aldehyde group at the 3-position and the methyl groups at the 5 and 7 positions contribute to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 3-formylchromone with suitable methylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as methylation, cyclization, and oxidation. The reaction conditions are optimized to achieve high yields and purity, and the final product is purified using techniques such as recrystallization or chromatography.

化学反应分析

Aldol Condensation Reactions

The aldehyde group undergoes aldol condensation with active methylene compounds. For example, reactions with acetophenone derivatives in acidic or basic media yield α,β-unsaturated ketones:

Mechanistic studies indicate the aldehyde first forms an enolate intermediate, which attacks the carbonyl carbon of the ketone, followed by dehydration .

Nucleophilic Additions

The aldehyde participates in nucleophilic additions with amines and hydrazines to form Schiff bases or hydrazones, critical for pharmaceutical applications:

| Nucleophile | Conditions | Product | Biological Target | IC₅₀ |

|---|---|---|---|---|

| 4-Trifluoromethylphenylhydrazine | EtOH, Δ, 4h | 5,7-Dimethyl-3-[(4-CF₃-phenyl)hydrazonomethyl]-4H-chromen-4-one | LOX-15 | 12.4 µM |

| Benzylamine | CH₃CN, RT, 12h | 3-(Benzylimino)-5,7-dimethyl-4H-chromen-4-one | AChE | 5.4 µM |

X-ray crystallography of hydrazone derivatives reveals planar configurations that enhance π-stacking with enzyme active sites .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems. Under Sonogashira conditions, it forms furochromones:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Phenylacetylene, PdCl₂(PPh₃)₂, CuI | DMF/H₂O, 70°C, 3h | 2-Phenyl-5,7-dimethylfuro[3,2-g]chromene-6-carbaldehyde | Fluorescent probe |

Density functional theory (DFT) calculations show that electron-donating methyl groups at C5/C7 lower the activation energy for cyclization by 1.8 kcal/mol compared to unmethylated analogs .

Photochemical Reactions

The chromone core undergoes excited-state intramolecular proton transfer (ESIPT), studied via time-dependent DFT:

| Parameter | S₀ State | S₁ State |

|---|---|---|

| O1–H2 bond length (Å) | 1.82 | 1.94 |

| O4–H5 bond length (Å) | 1.79 | 1.87 |

| Fluorescence λ (nm) | – | 520 |

ESIPT generates a keto tautomer with a 102 nm redshift in emission, useful in optoelectronic materials .

Comparative Reactivity with Structural Analogs

Reactivity differences between 5,7-dimethyl and other substituted chromenes:

| Compound | Aldol Reaction Rate (k, ×10⁻³ s⁻¹) | Hydrazone Formation Yield |

|---|---|---|

| 5,7-Dimethyl derivative | 4.7 | 89% |

| 6-Methyl derivative | 3.1 | 76% |

| Unsubstituted chromene | 2.5 | 65% |

The electron-donating methyl groups enhance electrophilicity at C3, accelerating reaction rates by 1.5–2× compared to unsubstituted chromenes .

This compound's versatility in forming bioactive hybrids (e.g., cholinesterase inhibitors ) and photoresponsive materials underscores its synthetic value. Future research should explore catalytic asymmetric reactions leveraging its planar chirality.

科学研究应用

Medicinal Chemistry Applications

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Research has highlighted several key areas of interest:

1.1 Anticancer Activity

Studies have shown that 5,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde and its derivatives possess potent anticancer properties. For instance, derivatives have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The compound's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and reduced cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | <1 | Tubulin inhibition |

| Derivative A | HT29 | 0.3 - 2 | Cell cycle arrest |

1.2 Anti-inflammatory Properties

The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. In vitro studies indicate that certain derivatives exhibit significant inhibitory activity against these enzymes.

1.3 Neuroprotective Effects

Research indicates potential neuroprotective effects against Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound's structure allows it to interact effectively with these enzymes, suggesting its role as a multi-target ligand.

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

2.1 Synthesis Routes

The compound can be synthesized through various methods, including the condensation of resorcinol with dimethylbutanol followed by oxidation and formylation. This versatility allows for the production of a wide array of derivatives with tailored properties.

2.2 Derivative Development

The synthesis of derivatives has led to the discovery of compounds with enhanced biological activities or improved pharmacokinetic profiles. For example, modifications at specific positions on the chromene structure have resulted in compounds with superior anticancer efficacy.

Material Science Applications

In addition to its biological significance, this compound is being explored for applications in material science:

3.1 Photovoltaic Materials

Research indicates that chromene derivatives can be utilized in organic photovoltaic devices due to their light absorption properties and charge transport capabilities.

3.2 Antioxidant Materials

The antioxidant properties of this compound make it a candidate for incorporation into materials designed to reduce oxidative stress in various applications.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound derivatives on MCF-7 cells using the MTT assay. Results showed that certain derivatives exhibited IC50 values below 1 µM, indicating strong cytotoxicity.

Case Study 2: Inhibition of Enzymatic Activity

In another study focusing on neuroprotective properties, several derivatives were tested for their ability to inhibit AChE and BChE activities. The most active compounds demonstrated significant inhibition with IC50 values in the low micromolar range.

作用机制

The mechanism of action of 5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, chromene derivatives are known to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the chromene core.

相似化合物的比较

Similar Compounds

- 5,7-Dimethyl-4-oxo-4H-chromene-3-carbonitrile

- 5,7-Dimethyl-4-oxo-4H-chromene-3-carboxylic acid

- 5,7-Dimethyl-4-oxo-4H-chromene-3-methanol

Uniqueness

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the aldehyde group at the 3-position, which imparts distinct reactivity compared to its analogs

生物活性

5,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a chromone derivative known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a chromone backbone with aldehyde and keto functional groups that contribute to its reactivity and biological effects.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2). In a study, it was found to reduce the production of prostaglandins in human cell lines.

| Enzyme | IC50 Value (µM) |

|---|---|

| COX-1 | 12.5 |

| COX-2 | 8.9 |

This inhibition suggests potential applications in treating inflammatory diseases .

3. Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 20.0 |

These results highlight its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.

- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study evaluated the efficacy of this compound in a murine model of inflammation induced by carrageenan. The results demonstrated a significant reduction in paw edema when treated with this compound compared to the control group .

Another study focused on its anticancer properties, where it was administered to mice bearing MCF-7 tumors. The treatment resulted in a marked decrease in tumor size and weight, indicating its potential as an effective anticancer therapy .

属性

IUPAC Name |

5,7-dimethyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-7-3-8(2)11-10(4-7)15-6-9(5-13)12(11)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKCOCQJKGTQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC=C(C2=O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334834 | |

| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-76-8 | |

| Record name | 5,7-Dimethylchromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。